Arylthioindole Pharmacophore for Tubulin Inhibition
The compound contains the canonical arylthioindole pharmacophore essential for high-affinity tubulin binding at the colchicine site. The presence of the thioether bridge and a halogenated benzyl moiety aligns with the core structural requirements of this inhibitor class, which has yielded clinical leads. While direct IC50 data for CAS 921078-94-6 against tubulin polymerization is not publicly available, the key structural determinants—the 3,4-dichlorobenzyl group and the thioether linkage—are identical to those in active congeners. In a closely related series, the replacement of sulfur with a methylene bridge abolished activity, confirming the essentiality of this moiety [1].
| Evidence Dimension | Structural pharmacophore alignment for tubulin polymerization inhibition |
|---|---|
| Target Compound Data | Contains 3-arylthioindole core with 3,4-dichlorobenzyl group and thioether bridge |
| Comparator Or Baseline | Prototypical arylthioindoles (e.g., ATI-1): identical sulfur bridge and halogenated benzyl substitution pattern |
| Quantified Difference | Structural match to active pharmacophore; methylene bridge substitution in analogs resulted in substantial loss of growth inhibitory activity (non-quantitative trend reported in literature) [1] |
| Conditions | Structural comparison based on published SAR of arylthioindole tubulin inhibitors |
Why This Matters
For procurement decisions in tubulin-targeted drug discovery, a compound missing this pharmacophore cannot serve as a substitute, making this structural match a prerequisite for biological activity.
- [1] La Regina, G., et al. (2013) 'Arylthioindoles, potent inhibitors of tubulin polymerization', Future Medicinal Chemistry, 5(15), pp. 1791–1816. View Source
